2-(p-Methoxyphenoxy)propanoate, also known as sodium 2-(4-methoxyphenoxy)propanoate, is a chemical compound with the molecular formula C10H12O4Na. It is categorized as a sodium salt of 2-(4-methoxyphenoxy)propanoic acid. This compound has garnered attention in various fields, including organic chemistry, biology, and food science due to its unique properties and potential applications.
The compound is synthesized from 2-(4-methoxyphenoxy)propanoic acid through several methods, primarily involving reactions with sodium hydroxide. It can be sourced from chemical suppliers and is utilized in both laboratory and industrial settings.
2-(p-Methoxyphenoxy)propanoate falls under the category of organic compounds, specifically as an aromatic ether due to the presence of a methoxy group attached to a phenyl ring. It is also classified as a carboxylic acid derivative because it contains a propanoate group.
The synthesis of 2-(p-Methoxyphenoxy)propanoate typically involves the following steps:
In industrial settings, larger reactors and continuous extraction systems are employed to enhance yield and purity. The final product often undergoes recrystallization to achieve the desired quality.
The molecular structure of 2-(p-Methoxyphenoxy)propanoate features:
2-(p-Methoxyphenoxy)propanoate can participate in various chemical reactions:
The mechanism of action for 2-(p-Methoxyphenoxy)propanoate primarily involves its interaction with biological targets:
Data indicates that this compound may also influence taste perception by acting on sweet taste receptors, which has implications in food science and dietary studies .
Relevant data includes:
2-(p-Methoxyphenoxy)propanoate has diverse applications across several scientific domains:
This compound's multifaceted roles underscore its significance in both research and practical applications across various fields.
The compound is systematically named as sodium 2-(4-methoxyphenoxy)propanoate under IUPAC conventions, reflecting its core chemical structure comprising a propanoic acid backbone ether-linked to a p-methoxyphenyl group at the C2 position and a sodium carboxylate [3] [8]. Its molecular formula is C₁₀H₁₁O₄Na, with a molar mass of 218.18 g/mol [8] [9]. The structure features:
Table 1: Structural and Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 150436-68-3 (sodium salt) |
| Synonym(s) | Lactisole; ORP 178; PMP |
| Molecular Formula | C₁₀H₁₁O₄Na |
| Canonical SMILES | [Na+].[O-]C(=O)C(Oc1ccc(OC)cc1)C |
| Chiral Centers | 1 (C2 of propanoate chain) |
Commercial lactisole is typically a racemic mixture, though the (S)-enantiomer dominates in natural sources and exhibits greater biological activity as a sweet taste inhibitor [3] [5]. X-ray crystallography confirms the sodium ion coordinates asymmetrically with the carboxylate group, stabilizing the crystal lattice and contributing to its crystalline solid form [8] [9].
The parent acid, 2-(4-methoxyphenoxy)propionic acid, was first isolated in 1989 from roasted Colombian Coffea arabica beans, where it occurs at 0.5–1.2 ppm concentrations [3]. This discovery emerged from flavor chemistry investigations targeting non-volatile compounds contributing to coffee’s sensory profile. The compound exists naturally predominantly as the (S)-enantiomer due to biosynthetic pathways favoring L-lactic acid derivatives in plants [3] [5].
Though naturally occurring, industrial production now relies on synthetic routes due to low natural abundance. The synthesis typically involves:
Table 2: Natural vs. Synthetic Sources
| Source Type | Key Characteristics |
|---|---|
| Natural (coffee) | (S)-enantiomer predominant; ≤1.2 ppm concentration |
| Synthetic | Racemic mixture; >98% purity (commercial grade) |
This compound’s identification in coffee represents a milestone in understanding natural taste-modulating compounds, though its functional role in planta remains unclear [3].
Lactisole displays distinct physicochemical behaviors critical to its industrial and research applications:
Crystallographic analyses reveal a monoclinic lattice with hydrogen-bonded carboxylate dimers. The methoxyphenoxy group adopts a planar conformation, maximizing π-orbital overlap [9]. Molecular dynamics simulations of its receptor binding (discussed below) further elucidate how structural rigidity influences biological activity:
Table 3: Physicochemical Profile
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 190°C | Decomposition observed |
| Water Solubility | >1,000 mg/mL | 25°C |
| logP (octanol-water) | 1.65 (predicted) | Estimated |
| Crystal System | Monoclinic | X-ray diffraction |
The sodium salt’s stability in aqueous solutions (pH 4–8) enables its use in buffered food systems like jams and beverages [3] [8]. Computational models confirm the (S)-enantiomer binds T1R3 with ~3-fold higher affinity than the (R)-form due to optimal hydrophobic packing in the receptor’s transmembrane domain [5] [10]. This enantioselectivity underscores the role of crystallographic conformation in biological function.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8